(+)-O-Desmethylvenlafaxine

Übersicht

Beschreibung

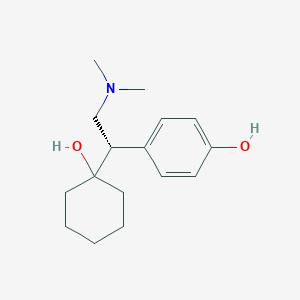

(+)-O-Desmethylvenlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of (+)-O-Desmethylvenlafaxine, also known as S-(+)-O-Desmethyl Venlafaxine, are the neuronal serotonin and norepinephrine reuptake systems . These systems play a crucial role in regulating mood and cognition.

Mode of Action

This compound acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It also weakly inhibits dopamine reuptake .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an increase in the synaptic concentrations of these neurotransmitters. This increase enhances neurotransmission, which is thought to be the mechanism that leads to the compound’s therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption into the systemic circulation, distribution to various tissues, metabolism or biotransformation, and excretion . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The result of this compound’s action is an enhancement of serotonin and norepinephrine neurotransmission. This enhancement is believed to alleviate the symptoms of conditions like depression and anxiety, for which the compound is often prescribed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymes can affect the metabolism of the compound, and variations in these enzymes among individuals can lead to differences in how individuals respond to the compound . Additionally, factors such as temperature and pH can influence enzyme activity and thus potentially affect the metabolism and action of this compound .

Biologische Aktivität

(+)-O-Desmethylvenlafaxine (ODV) is a primary active metabolite of venlafaxine, an antidepressant commonly used for treating major depressive disorder (MDD) and anxiety disorders. Understanding the biological activity of ODV is critical for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of ODV, supported by data tables and relevant case studies.

ODV primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in the synaptic cleft, which is crucial for mood regulation. The compound has also been shown to have a weak inhibitory effect on dopamine reuptake .

Pharmacokinetics

The pharmacokinetic profile of ODV reveals important characteristics:

- Absorption : ODV is well absorbed after oral administration, with a bioavailability of approximately 40-45% due to first-pass metabolism .

- Half-Life : The average half-life of ODV is about 11 ± 2 hours, which is significantly longer than that of its parent compound, venlafaxine (5 ± 2 hours) .

- Distribution : ODV exhibits significant plasma protein binding (27%) and is primarily eliminated via renal pathways .

Efficacy in Depression and Anxiety

ODV has been shown to be effective in treating MDD and anxiety disorders. A study indicated that concentrations above 222 ng/mL are predictive of therapeutic efficacy in patients .

Table 1: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Serotonin Reuptake Inhibition | Enhances serotonin levels in the brain. |

| Norepinephrine Reuptake Inhibition | Increases norepinephrine availability. |

| Dopamine Reuptake Inhibition | Weak effect; may contribute to mood enhancement. |

| Therapeutic Concentration | > 222 ng/mL predictive for efficacy. |

Case Study 1: Influence of Genetic Polymorphisms

A forensic study examined the impact of cytochrome P450 (CYP) polymorphisms on the metabolism of venlafaxine and its metabolites, including ODV. Findings indicated that individuals with certain CYP2D6 genotypes exhibited altered metabolic ratios, influencing the efficacy and safety profiles of venlafaxine treatments .

Case Study 2: Postmortem Analysis

In a postmortem analysis involving patients treated with venlafaxine, researchers measured concentrations of venlafaxine and ODV in brain tissues. The study found that ODV concentrations were significantly correlated with therapeutic outcomes, suggesting that monitoring ODV levels could be beneficial for assessing treatment efficacy .

Adverse Effects

While ODV is generally well tolerated, it can cause side effects similar to those associated with venlafaxine, including nausea, dizziness, and increased blood pressure . A notable risk is serotonin syndrome, particularly when combined with other serotonergic agents .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

ODV undergoes significant first-pass metabolism after oral administration, which affects its bioavailability. Studies have indicated that the bioavailability of ODV is less than 40% in certain animal models, such as beagle dogs . This low bioavailability can lead to increased side effects from unabsorbed drug components. Recent research has focused on developing prodrugs that enhance the absorption and bioavailability of ODV, thereby improving its therapeutic effectiveness.

Key Findings:

- First-Pass Metabolism : ODV experiences considerable first-pass metabolism, which reduces its bioavailability and necessitates the development of strategies to enhance absorption .

- Population Pharmacokinetic Modeling : A joint population pharmacokinetic model has been developed to characterize the pharmacokinetics of both venlafaxine and ODV simultaneously. This model helps evaluate how health status and concomitant medications influence the clearance rates of these compounds .

Prodrug Development

To address the challenges associated with low bioavailability, researchers have synthesized various esters of ODV as potential prodrugs. These compounds are designed to improve oral absorption and brain uptake.

Prodrug Research Highlights:

- Synthesis of Esters : Several esters (e.g., ODVP-1, ODVP-2, ODVP-3) have been synthesized and evaluated for their ability to convert back into ODV in vivo. These compounds demonstrated significantly higher relative bioavailability compared to direct ODV administration .

- Animal Studies : In studies involving rats and beagle dogs, the prodrugs exhibited improved pharmacokinetic profiles, with higher concentrations of ODV detected in plasma and brain tissues post-administration .

Clinical Applications

ODV is primarily utilized in clinical settings for treating MDD and anxiety disorders. Its efficacy as a standalone treatment is attributed to its dual action on serotonin and norepinephrine reuptake inhibition.

Clinical Insights:

- Efficacy in Depression : Clinical trials have demonstrated that ODV is effective in treating both mild and severe forms of depression. It offers advantages over venlafaxine by potentially reducing drug interactions due to its simpler metabolic pathway .

- Safety Profile : The safety profile of ODV is generally favorable; however, ongoing studies are assessing long-term effects and interactions with other medications .

Data Tables

Eigenschaften

IUPAC Name |

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142761-12-4 | |

| Record name | O-Desmethylvenlafaxine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (+)-O-Desmethylvenlafaxine, like its parent drug venlafaxine, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, ]. This means it increases the levels of both serotonin and norepinephrine in the synaptic cleft, the space between neurons, by inhibiting their reuptake by presynaptic neurons. This enhanced neurotransmitter availability is believed to contribute to its antidepressant effects.

A: While this compound primarily acts on serotonin and norepinephrine transporters, research indicates that it has a weaker affinity for dopamine transporters compared to its effects on serotonin and norepinephrine reuptake []. The clinical significance of this interaction, if any, requires further investigation.

A: this compound is primarily metabolized via N-demethylation, mainly facilitated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 [, ]. This metabolic pathway can be influenced by factors like genetic variations in CYP2D6 activity and co-administration of drugs that inhibit or induce CYP2D6.

A: CYP2D6 exhibits significant genetic polymorphism, resulting in interindividual variability in enzyme activity. Individuals classified as poor metabolizers (PMs) of CYP2D6 may exhibit higher plasma concentrations of venlafaxine and lower levels of ODV []. Conversely, ultrarapid metabolizers (UMs) may display lower venlafaxine and higher ODV concentrations [].

A: Studies have observed gender-related differences in the pharmacokinetics of venlafaxine and ODV. Research indicates that women tend to have higher plasma concentrations of both venlafaxine and ODV compared to men, even after adjusting for body weight differences [, ]. These variations highlight the importance of considering sex as a factor in venlafaxine dosing and therapeutic drug monitoring.

A: Yes, research suggests that BMI can influence the pharmacokinetics of venlafaxine and ODV. One study found a negative association between BMI and the dose-corrected serum concentrations of ODV, indicating that obese patients might require higher doses of venlafaxine to achieve similar serum concentrations as individuals with lower BMIs [].

A: Age is an important factor influencing the pharmacokinetics of venlafaxine and ODV. Studies have reported that elderly patients tend to have higher plasma concentrations of both compounds compared to younger individuals, even with dose adjustments [, ]. This suggests a potential age-related decline in drug clearance, emphasizing the need for careful dose titration in older adults.

A: Since this compound is primarily metabolized by CYP2D6, co-administration with medications that inhibit CYP2D6 can elevate ODV plasma concentrations []. Notably, concurrent use with strong CYP2D6 inhibitors, such as paroxetine or fluoxetine, may necessitate dose adjustments to mitigate the risk of adverse effects.

A: The considerable interindividual variability in this compound plasma concentrations due to factors like CYP2D6 polymorphism, age, sex, and drug interactions highlights the importance of therapeutic drug monitoring (TDM) [, ]. TDM can aid clinicians in optimizing venlafaxine doses, minimizing the risk of adverse effects, and enhancing treatment efficacy.

A: Several analytical techniques are available to quantify this compound in biological matrices, such as plasma or serum. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection [, ], fluorescence detection [], and tandem mass spectrometry (MS/MS) [, , , , ], is commonly used for this purpose.

A: Yes, this compound, along with other antidepressants like venlafaxine and carbamazepine, has been detected in various environmental compartments, including wastewater, surface water, and even drinking water [, ]. These findings raise concerns about the potential ecological impact of pharmaceutical residues in the environment and the need for effective wastewater treatment strategies to mitigate such risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.